molecular formula C10H17ClO2S B2500797 Spiro[3.5]nonan-9-ylmethanesulfonyl chloride CAS No. 2253640-37-6

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride

Cat. No.: B2500797
CAS No.: 2253640-37-6
M. Wt: 236.75
InChI Key: XKLOAAIRYLEOHH-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C10H17ClO2S. It is characterized by a spirocyclic structure, which consists of a nonane ring fused to a methanesulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

spiro[3.5]nonan-9-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLOAAIRYLEOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC2)C(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-9-ylmethanesulfonyl chloride typically involves the reaction of spiro[3.5]nonane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{Spiro[3.5]nonane} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation or crystallization, would apply.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides with higher oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Drug Development

The compound has shown promise in the development of pharmaceutical agents due to its ability to modify biological targets effectively. Notably, it has been investigated for:

  • Kinase Inhibition : Research indicates that spirocyclic compounds can inhibit various protein kinases implicated in cancer and inflammatory diseases. For instance, compounds derived from spiro[3.5]nonan-9-ylmethanesulfonyl chloride have been identified as potential inhibitors of Jak3 and Tyk2 kinases, which are critical in immune response modulation and oncogenesis .
  • Antiviral Activity : Recent studies have explored derivatives of this compound as inhibitors of SARS-CoV-2 proteases, highlighting their potential in combating viral infections . The binding affinity of synthesized derivatives against the main protease of SARS-CoV-2 suggests a viable pathway for antiviral drug development.

Chemical Synthesis

The compound serves as a versatile reagent in organic synthesis:

  • Synthesis of Heterocycles : It is used to construct complex heterocyclic structures, including benzimidazoles and thiadiazoles, which are important in medicinal chemistry . The spirocyclic framework enhances the pharmacological properties of these derivatives.
  • Functionalization Reactions : The sulfonyl chloride moiety allows for easy introduction of various nucleophiles, facilitating the creation of diverse chemical entities for further exploration in drug discovery.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Kinase Inhibition

A study focused on the synthesis of spirocyclic compounds that inhibit kinase activity demonstrated promising results against several cancer cell lines. The synthesized compounds exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antiviral Efficacy

In vitro assays were conducted to evaluate the activity of synthesized derivatives against SARS-CoV-2 proteases. The compounds showed binding energies comparable to established antiviral agents, suggesting their potential as effective therapeutic candidates .

Table 1: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
Kinase InhibitionSignificant reduction in kinase activity
Antiviral ActivityEffective against SARS-CoV-2 proteases
CytotoxicityInduction of apoptosis in cancer cell lines

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Kinase InhibitionIn vitro cytotoxicity assaysInduced apoptosis at micromolar concentrations
Antiviral EfficacyBinding affinity assaysComparable efficacy to existing antiviral agents

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-9-ylmethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.5]nonane: The parent compound without the methanesulfonyl chloride group.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride without the spirocyclic structure.

    Spiro[3.5]nonan-9-ylmethanesulfonate: A related compound where the sulfonyl chloride group is replaced by a sulfonate ester.

Uniqueness

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is unique due to its combination of a spirocyclic structure and a reactive sulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and various research applications.

Biological Activity

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds characterized by a unique bicyclic structure. The presence of the sulfonyl chloride functional group enhances its reactivity, making it suitable for various chemical modifications and biological applications.

The biological activity of spiro compounds often involves interactions with specific biological targets, such as enzymes or receptors. In particular, this compound has been noted for its ability to inhibit certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .

Therapeutic Applications

Research indicates that this compound may be beneficial in treating various conditions, including:

  • Cancer : The compound has shown promise in inhibiting tumor growth by targeting aberrant kinase activity .
  • Inflammatory Disorders : Its potential as an anti-inflammatory agent has been explored, particularly in conditions mediated by monoacylglycerol lipase (MAGL) .
  • Neurological Disorders : There is ongoing research into its effects on neuroinflammatory processes and potential applications in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cancer TreatmentInhibition of tumor growth via kinase inhibition
Anti-inflammatoryPotential MAGL inhibition
Neurological DisordersEffects on neuroinflammation

Case Study: Inhibition of Protein Kinases

A study demonstrated that this compound effectively inhibits several key protein kinases involved in oncogenesis. For instance, it was found to reduce the activity of Jak3 and Tyk2 kinases, which are implicated in various malignancies and inflammatory responses .

Case Study: Anti-inflammatory Effects

In a preclinical model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions .

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